4-(Propylsulfamoyl)benzene-1-sulfonyl chloride chemical structure and properties
4-(Propylsulfamoyl)benzene-1-sulfonyl chloride chemical structure and properties
An In-Depth Technical Guide to 4-(Propylsulfamoyl)benzene-1-sulfonyl chloride: Structure, Synthesis, and Applications in Modern Drug Discovery
Executive Summary
4-(Propylsulfamoyl)benzene-1-sulfonyl chloride is a bifunctional organic compound of significant interest to medicinal chemists and drug development professionals. Featuring a highly reactive sulfonyl chloride group and a stable N-propylsulfonamide moiety, it serves as a versatile building block for introducing the 4-(propylsulfamoyl)phenylsulfonyl scaffold into novel molecular architectures. The sulfonyl chloride provides a reactive handle for covalent modification, primarily through the formation of new sulfonamide or sulfonate ester linkages—bonds prevalent in a wide range of therapeutic agents. This guide provides a comprehensive overview of its chemical structure, physicochemical properties, reactivity, and modern synthetic strategies, contextualizing its utility within the landscape of contemporary drug discovery.
Molecular Profile and Physicochemical Properties
The structural foundation of this compound is a benzene ring substituted at the 1 and 4 positions. One position holds the highly electrophilic sulfonyl chloride (-SO₂Cl) group, while the other contains a propylsulfamoyl [-NH-S(O)₂-CH₂CH₂CH₃] group. This arrangement makes it a valuable intermediate for synthesizing more complex molecules with potential biological activity.
Chemical Structure and Identifiers
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Molecular Formula: C₉H₁₂ClNO₄S₂[1]
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Molecular Weight: 297.78 g/mol
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IUPAC Name: 4-(propylsulfamoyl)benzene-1-sulfonyl chloride
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SMILES: CCCNS(=O)(=O)C1=CC=C(C=C1)S(=O)(=O)Cl[1]
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InChI Key: OCJMNPQFOAGECF-UHFFFAOYSA-N[1]
Physicochemical Data Summary
As specific experimental data for this exact compound is not widely published, the following table includes calculated values and properties inferred from analogous structures.
| Property | Value / Description | Source |
| Monoisotopic Mass | 296.98962 Da | [1] |
| Appearance | Predicted to be a white to off-white solid at room temperature. | Inferred from analogs[2][3] |
| Solubility | Soluble in aprotic organic solvents (e.g., DCM, THF, Dioxane). Reacts with protic solvents like water and alcohols. | Inferred from[4][5] |
| XlogP (Predicted) | 1.8 | [1] |
| Reactivity | The sulfonyl chloride group is highly susceptible to nucleophilic attack. The N-propylsulfonamide is comparatively stable. | [4][6] |
Spectroscopic Characterization (Anticipated)
Confirmation of the structure would rely on standard spectroscopic techniques. Based on its functional groups, the following spectral features are anticipated:
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Infrared (IR) Spectroscopy: Strong, characteristic absorption bands for the asymmetric and symmetric stretching of the S=O bonds in the sulfonyl chloride group (approx. 1380 cm⁻¹ and 1180 cm⁻¹) and the sulfonamide group are expected.[7] Additional peaks would correspond to the N-H stretch (approx. 3300 cm⁻¹), aromatic C=C stretching, and aliphatic C-H stretching from the propyl group.[7]
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¹H NMR Spectroscopy: The aromatic protons should appear as a pair of doublets (an AA'BB' system) in the downfield region (~7.8-8.2 ppm). The N-H proton of the sulfonamide would likely be a broad signal. The three sets of protons on the propyl group would present as a triplet (CH₃), a multiplet (internal CH₂), and a triplet (N-CH₂), with the N-CH₂ protons being the most deshielded of the aliphatic signals.
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Mass Spectrometry (MS): The mass spectrum would show a molecular ion peak (M⁺) and, critically, an M+2 peak with approximately one-third the intensity of M⁺, which is the characteristic isotopic signature of a molecule containing one chlorine atom.[7] Common fragmentation patterns would include the loss of Cl (M-35/37) and SO₂ (M-64).
Chemical Reactivity and Mechanistic Considerations
The synthetic utility of 4-(propylsulfamoyl)benzene-1-sulfonyl chloride is dominated by the electrophilicity of the sulfur atom in the sulfonyl chloride group.[4] This functional group readily undergoes nucleophilic substitution, making it an excellent precursor for a variety of derivatives.
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Sulfonamide Formation: This is the most common reaction, involving primary or secondary amines to yield stable sulfonamide linkages. This reaction is fundamental to the synthesis of a vast array of pharmaceuticals.[8] A base (e.g., pyridine, triethylamine) is typically required to quench the HCl byproduct.
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Sulfonate Ester Formation: In the presence of alcohols or phenols, the compound will form sulfonate esters. These esters are often used in synthetic chemistry as excellent leaving groups.[4]
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Hydrolysis: The compound is sensitive to moisture and will hydrolyze in water to form the corresponding 4-(propylsulfamoyl)benzenesulfonic acid. This necessitates handling under anhydrous conditions for most synthetic applications.[4]
Synthetic Protocols
While a specific, dedicated synthesis for 4-(propylsulfamoyl)benzene-1-sulfonyl chloride is not prominently documented, its preparation can be confidently proposed based on modern and classical methods for sulfonyl chloride synthesis.
Recommended Protocol: Late-Stage Functionalization from a Sulfonamide Precursor
A modern and highly effective strategy involves the activation of a readily available primary sulfonamide. This approach is valued for its mild conditions and tolerance of other functional groups, making it ideal for complex molecule synthesis.[9][10]
Step 1: Synthesis of the Precursor, 4-Amino-N-propylbenzenesulfonamide This precursor can be synthesized via a standard two-step sequence starting from 4-acetamidobenzenesulfonyl chloride.
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React commercially available 4-acetamidobenzenesulfonyl chloride with propylamine in a suitable solvent like dichloromethane (DCM) with a base such as triethylamine at 0 °C to room temperature.
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Purify the resulting N-propyl-4-acetamidobenzenesulfonamide.
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De-acetylate the product using acidic or basic hydrolysis (e.g., refluxing with aqueous HCl) to yield 4-amino-N-propylbenzenesulfonamide.
Step 2: Conversion to 4-(Propylsulfamoyl)benzene-1-sulfonyl chloride This key transformation can be achieved via a Sandmeyer-type reaction.
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Dissolve the 4-amino-N-propylbenzenesulfonamide precursor in aqueous HCl and cool to 0-5 °C.
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Add a solution of sodium nitrite (NaNO₂) dropwise to form the diazonium salt in situ. Maintain the temperature strictly below 5 °C.
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In a separate flask, prepare a solution of sulfur dioxide (SO₂) in acetic acid containing a catalytic amount of copper(II) chloride.
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Slowly add the cold diazonium salt solution to the SO₂/CuCl₂ mixture.
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Allow the reaction to warm to room temperature and stir until nitrogen evolution ceases.
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The product is typically isolated by pouring the reaction mixture into ice water and extracting with an organic solvent.
Applications in Drug Discovery and Medicinal Chemistry
The true value of this compound lies in its role as a strategic building block for creating libraries of potential drug candidates.
The Sulfonamide Moiety: A Privileged Scaffold
The sulfonamide functional group is a cornerstone of medicinal chemistry, present in numerous FDA-approved drugs.[9] Its prevalence stems from its ability to act as a stable, non-hydrolyzable mimic of a peptide bond and its capacity to form crucial hydrogen bonds with biological targets. Classes of drugs containing the sulfonamide motif include:
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Antibacterial agents (Sulfa drugs)
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Diuretics (e.g., Furosemide)
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Anticonvulsants (e.g., Topiramate)
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Anti-inflammatory drugs (COX-2 inhibitors like Celecoxib)
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Anticancer agents[11]
Case Study: A Building Block for Enzyme Inhibitors
Recent research has highlighted the use of substituted benzenesulfonyl chlorides in the development of targeted cancer therapies. For example, derivatives have been synthesized and evaluated as inhibitors of phosphoglycerate mutase 1 (PGAM1), a key enzyme in the glycolytic pathway that is often upregulated in cancer cells.[11]
In this context, 4-(propylsulfamoyl)benzene-1-sulfonyl chloride could be reacted with a diverse library of amines or alcohols that are part of a known pharmacophore for a specific enzyme target (e.g., a kinase, protease, or metabolic enzyme). This modular approach allows for the rapid generation of novel derivatives for structure-activity relationship (SAR) studies, aiming to optimize potency and selectivity.
Handling, Storage, and Safety
As with all sulfonyl chlorides, 4-(propylsulfamoyl)benzene-1-sulfonyl chloride should be handled with care in a well-ventilated fume hood.
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Hazards: The compound is expected to be corrosive and a lachrymator. It will cause severe skin burns and eye damage upon contact. It is harmful if swallowed or inhaled.[12] Due to its reactivity with water, it is moisture-sensitive.
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Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, a face shield, and chemical-resistant gloves.
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Storage: Store in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) in a cool, dry place to prevent hydrolysis and decomposition.[13]
Conclusion
4-(Propylsulfamoyl)benzene-1-sulfonyl chloride is more than a simple chemical; it is a potent tool for innovation in medicinal chemistry. Its dual functionality—a reactive electrophilic center and a stable, drug-like sulfonamide tail—provides a pre-validated scaffold for the efficient construction of novel compounds. For researchers and scientists in drug development, understanding its properties and reactivity opens the door to streamlined synthesis of targeted libraries, accelerating the journey from lead identification to potential therapeutic candidates.
References
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